molecular formula C7H8N2O3 B7853107 2-Nitro-1-(pyridin-3-yl)ethanol

2-Nitro-1-(pyridin-3-yl)ethanol

Cat. No.: B7853107
M. Wt: 168.15 g/mol
InChI Key: GHTJOWGAKXTDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-1-(pyridin-3-yl)ethanol is an organic compound that features a nitro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-(pyridin-3-yl)ethanol can be synthesized through the reaction of pyridine-3-aldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Oxidation: 2-Nitro-1-(pyridin-3-yl)acetaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-(pyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1-(pyridin-3-yl)ethanol depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-1-(pyridin-2-yl)ethanol
  • 2-Nitro-1-(pyridin-4-yl)ethanol
  • 2-Nitro-1-(pyridin-3-yl)propane

Uniqueness

2-Nitro-1-(pyridin-3-yl)ethanol is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-nitro-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-2-1-3-8-4-6/h1-4,7,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTJOWGAKXTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled stirring solution of 15 grams (0.25 mol) nitromethane and 0.35 gram (0.005 mol) diethylamine in 26 milliliters of ethanol was added dropwise 10 grams (0.093 mol) 3-pyridine carboxaldehyde. The reaction was stirred for 3 hours at 0° C. then warmed to ambient temperature. Concentration yielded crude 1-(3-pyridyl)-2-nitroethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1-(pyridin-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Nitro-1-(pyridin-3-yl)ethanol
Reactant of Route 3
2-Nitro-1-(pyridin-3-yl)ethanol
Reactant of Route 4
2-Nitro-1-(pyridin-3-yl)ethanol
Reactant of Route 5
2-Nitro-1-(pyridin-3-yl)ethanol
Reactant of Route 6
2-Nitro-1-(pyridin-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.